molecular formula C11H21NO3 B13554297 tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate

tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate

Cat. No.: B13554297
M. Wt: 215.29 g/mol
InChI Key: FQMBCABCVMWRKA-FNORWQNLSA-N
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Description

tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate: is an organic compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom and a hydroxyhexenyl group attached to the carbon atom. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyhexenyl precursor. One common method includes the use of tert-butyl chloroformate and 6-hydroxyhex-4-en-1-amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The double bond in the hexenyl chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a saturated hexyl chain.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its hydroxyhexenyl group can be modified to create derivatives with potential biological activity.

Medicine: this compound may serve as a precursor in the synthesis of pharmaceutical agents. Its carbamate group is a common motif in drug design, providing stability and bioavailability to the active compound.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate for various applications.

Mechanism of Action

The mechanism by which tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate exerts its effects depends on the specific application and target. In general, the carbamate group can interact with enzymes or receptors, modulating their activity. The hydroxyhexenyl group can undergo further chemical modifications, allowing for the creation of derivatives with specific biological or chemical properties.

Comparison with Similar Compounds

  • tert-Butyl N-(1-hydroxyhex-4-en-2-yl)carbamate
  • tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate
  • tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate

Comparison: tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate is unique due to its specific hydroxyhexenyl chain length and position of the hydroxy group. This structural feature distinguishes it from similar compounds and can influence its reactivity and applications. For example, the position of the hydroxy group in tert-Butyl N-(1-hydroxyhex-4-en-2-yl)carbamate differs, potentially leading to different chemical behavior and biological activity.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[(E)-6-hydroxyhex-4-enyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h5,7,13H,4,6,8-9H2,1-3H3,(H,12,14)/b7-5+

InChI Key

FQMBCABCVMWRKA-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC/C=C/CO

Canonical SMILES

CC(C)(C)OC(=O)NCCCC=CCO

Origin of Product

United States

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